2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

antitubercular drug discovery structure-activity relationship benzimidazole pharmacophore

2-[(4-Methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (CAS 431920-81-9; PubChem CID is a fully synthetic, 1,2-disubstituted benzimidazole derivative with molecular formula C₂₃H₂₂N₂O₃ and molecular weight 374.4 g·mol⁻¹. The compound features a 4-methoxyphenoxymethyl substituent at the C-2 position and a phenoxyethyl group at the N-1 position of the benzimidazole core, distinguishing it from the well-characterized phenoxyalkylbenzimidazole (PAB) antitubercular series that universally requires an ethyl group at C-2 for activity.

Molecular Formula C23H22N2O3
Molecular Weight 374.44
CAS No. 431920-81-9
Cat. No. B2701529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
CAS431920-81-9
Molecular FormulaC23H22N2O3
Molecular Weight374.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
InChIInChI=1S/C23H22N2O3/c1-26-18-11-13-20(14-12-18)28-17-23-24-21-9-5-6-10-22(21)25(23)15-16-27-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3
InChIKeyCCHZCZLGVIFXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (CAS 431920-81-9): Core Identity and Procurement-Relevant Characterization


2-[(4-Methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (CAS 431920-81-9; PubChem CID 1333526) is a fully synthetic, 1,2-disubstituted benzimidazole derivative with molecular formula C₂₃H₂₂N₂O₃ and molecular weight 374.4 g·mol⁻¹ [1]. The compound features a 4-methoxyphenoxymethyl substituent at the C-2 position and a phenoxyethyl group at the N-1 position of the benzimidazole core, distinguishing it from the well-characterized phenoxyalkylbenzimidazole (PAB) antitubercular series that universally requires an ethyl group at C-2 for activity [2]. Its InChIKey is CCHZCZLGVIFXOV-UHFFFAOYSA-N, enabling unambiguous database lookup across PubChem, ChEBI, and SpectraBase [1][3]. Two ¹H-NMR spectra acquired in DMSO-d₆ are available in the KnowItAll NMR Spectral Library, providing verified spectroscopic identity for quality control during procurement [3].

Why Generic Benzimidazole Substitution Fails for CAS 431920-81-9: Structural Determinants of Activity Divergence


Within the 1,2-disubstituted benzimidazole chemical space, minor structural modifications produce profound and quantifiable shifts in biological activity profiles. The well-established phenoxyalkylbenzimidazole (PAB) series demonstrates that replacing the C-2 ethyl group with any other substituent—including methyl, phenyl, ethanolyl, acetamido, or heterocyclic groups—reduces antitubercular activity by 10- to 15-fold or abolishes it entirely (MIC > 20 µM) [1]. Compound CAS 431920-81-9 bears a 4-methoxyphenoxymethyl group at C-2, a substituent that is sterically bulkier and electronically distinct from the ethyl group essential for PAB-class activity, rendering class-level potency assumptions invalid [1][2]. Furthermore, PubChem BioAssay data show that CAS 431920-81-9 was consistently inactive across 10 mechanistically diverse high-throughput screening targets (including CBX7, FBW7, CDC25B-CDK2, MITF, HIV-1 TAR, TEAD-YAP, and GPR151), whereas structurally related benzimidazoles with different substitution patterns have demonstrated confirmed hits in analogous assays [3]. These data collectively demonstrate that this compound cannot be treated as a fungible member of a generic benzimidazole library; its selection must be justified by application-specific requirements tied to its unique substitution pattern.

Quantitative Differentiation Evidence for CAS 431920-81-9: Head-to-Head and Cross-Study Comparison Data


Structural Divergence from the Antitubercular PAB Pharmacophore: C-2 Substituent Comparison

The target compound carries a 4-methoxyphenoxymethyl group at C-2, which is structurally incompatible with the PAB antitubercular pharmacophore. In the PAB series, the C-2 ethyl group is a strict requirement: compound 6 (2-ethyl, 4-carbon linker) has an MIC of 1.1 µM against M. tuberculosis H37Rv, while the corresponding C-2 methyl analogs (7–10) are uniformly inactive (MIC > 20 µM). Replacement of ethyl with phenyl (43, MIC = 16 µM), ethanol-1-yl (45, MIC = 20 µM), or acetamido (47, MIC = 11 µM) results in a 10–15-fold activity loss [1]. The 4-methoxyphenoxymethyl substituent in CAS 431920-81-9 is substantially larger and electronically distinct from ethyl, predicting even greater deviation from the PAB activity profile. This structural divergence is confirmed by the independent observation that a methoxy-substituted phenyl ether analog (compound 20, MIC = 1.2 µM) had potency comparable to the unsubstituted parent (compound 6, MIC = 1.1 µM), indicating that the methoxyphenoxy motif alone does not recapitulate the optimized PAB pharmacophore [1].

antitubercular drug discovery structure-activity relationship benzimidazole pharmacophore

Consistent Inactivity Across 10 Mechanistically Diverse HTS Targets: A Selectivity-by-Absence Profile

CAS 431920-81-9 (PubChem CID 1333526) has been tested in at least 10 distinct PubChem BioAssay panels and was classified as 'Inactive' in every single assay [1]. The targets screened include: CBX7 chromobox homolog 7 (AID 1224903), FBW7 E3 ubiquitin ligase (AID 1259310), CDC25B-CDK2/Cyclin A protein-protein interaction (AID 1259370), MITF transcription factor (AID 1259374), HIV-1 TAR RNA-Tat peptide interaction (AID 1259389), TEAD-YAP protein-protein interaction (AID 1259422), Dicer-mediated pre-microRNA maturation (AID 1347074), GPR151 orphan GPCR (AID 1508602), mHTT-CaM interaction (AID 1671202), and Plasmodium falciparum apicoplast DNA polymerase (AID 1794808) [1]. This consistent inactivity across mechanistically unrelated targets (transcription factors, E3 ligases, GPCRs, RNA-binding proteins, and DNA polymerases) represents a de facto selectivity profile: the compound does not exhibit promiscuous bioactivity at the tested concentrations. By contrast, many unsubstituted or simply substituted benzimidazoles show pan-assay interference or frequent hit activity in multiple screening panels [2].

high-throughput screening selectivity profiling PubChem BioAssay negative control

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. Close Structural Analogs

CAS 431920-81-9 (MW = 374.4 g·mol⁻¹) is significantly larger and more lipophilic than its closest commercially available analogs. The des-methoxy analog 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole (CAS 612047-08-2, MW = 344.4 g·mol⁻¹) is 30 Da lighter, while the simpler 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole (CAS 637745-37-0, MW = 282.3 g·mol⁻¹) is 92 Da lighter . PubChem-computed XLogP for CAS 431920-81-9 is predicted to be approximately 4.5–5.0, compared to ~3.5–4.0 for the des-methoxy analog and ~2.5–3.0 for the methoxymethyl analog, based on the additional aromatic ring and methoxy group contributions [1]. The compound contains 3 hydrogen-bond acceptors (two ether oxygens and one benzimidazole nitrogen) and 0 hydrogen-bond donors, with 8 rotatable bonds and a topological polar surface area (TPSA) of approximately 40–45 Ų [1]. In the PAB antitubercular series, compounds with cLogP > 4 exhibited rapid microsomal turnover (>90% lost in 30 min in rodent and human liver microsomes) and poor aqueous solubility at pH 6–7.4 [2], indicating that the elevated lipophilicity of CAS 431920-81-9 would similarly predict rapid hepatic clearance if evaluated in vivo.

physicochemical properties drug-likeness logP ADME prediction

Defensible Application Scenarios for CAS 431920-81-9 Based on Verified Differentiation Evidence


Negative Control Compound for Benzimidazole-Focused HTS and Assay Development

CAS 431920-81-9 is uniquely qualified as a negative control for benzimidazole library screening campaigns. Its consistent inactivity across 10 mechanistically diverse PubChem BioAssays—spanning protein-protein interaction, transcription factor, GPCR, RNA-binding, and DNA polymerase targets—provides empirical validation that it does not generate false-positive signals in AlphaScreen, FRET, fluorescence-based, or cell-based luminescence assay formats [1]. This contrasts with simpler benzimidazoles such as 2-phenoxymethylbenzimidazole, which demonstrates confirmed topoisomerase I inhibitory activity (IC₅₀ = 14.1 µM) and could confound assay interpretation [2]. Researchers designing benzimidazole SAR panels should procure this compound as a built-in 'silent' reference to establish assay background and verify that observed hit activity is substituent-dependent rather than scaffold-inherent.

Selectivity Probe for C-2 Substituent Structure-Activity Relationship Studies

The 4-methoxyphenoxymethyl substituent at C-2 of CAS 431920-81-9 represents a sterically demanding, electron-rich group that is structurally orthogonal to the ethyl group essential for PAB-class antitubercular activity [1]. Medicinal chemistry teams conducting C-2 substitution SAR can use this compound to probe the steric and electronic tolerance of the benzimidazole binding pocket in their target of interest. The established SAR from the PAB series—where replacement of C-2 ethyl with methyl, phenyl, ethanolyl, or acetamido groups reduced activity by 10- to >18-fold—provides a quantitative framework for interpreting results obtained with this bulkier analog [1]. When ordered alongside the des-methoxy analog (CAS 612047-08-2) and the N1-unsubstituted precursor (CAS 120162-91-6), this compound completes a systematic substitution matrix for comprehensive SAR analysis.

Computational Chemistry and Molecular Docking: Physicochemical Benchmark Compound

With a molecular weight of 374.4 g·mol⁻¹, predicted XLogP of ~4.5–5.0, 8 rotatable bonds, and a TPSA of ~40–45 Ų, CAS 431920-81-9 occupies a specific region of physicochemical space at the upper boundary of oral drug-likeness (Lipinski's Rule of Five: MW < 500, logP < 5, HBD < 5, HBA < 10) [1]. This makes it a useful benchmark for computational ADME prediction model validation, particularly for evaluating how incremental increases in aromatic ring count and methoxy substitution affect predicted permeability, solubility, and metabolic stability. The verified NMR spectra available in DMSO-d₆ [2] enable accurate 3D conformational analysis as input for docking studies, while the negative biological activity data provide a clean baseline for assessing whether docking scores correlate with experimental inactivity—an essential control for virtual screening validation.

Synthetic Chemistry: Advanced Building Block for Diversified Benzimidazole Libraries

CAS 431920-81-9 serves as a structurally elaborated building block for generating diversified benzimidazole libraries through further chemical modification. The 4-methoxyphenoxymethyl group at C-2 is amenable to oxidative demethylation (e.g., using BBr₃ or HBr) to generate the free phenol derivative, which can then be functionalized with various electrophiles to create focused analog libraries. The phenoxyethyl side chain at N-1 provides an additional diversification handle through potential O-dealkylation or electrophilic aromatic substitution on the terminal phenyl ring [1]. The commercial availability of the des-methoxy analog (CAS 612047-08-2) and the N1-unsubstituted precursor (CAS 120162-91-6) allows for comparative reaction optimization and library production, with CAS 431920-81-9 providing the most functionally dense starting material in this analog series.

Quote Request

Request a Quote for 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.